Obtusifolin

Descripción

This compound has been reported in Senna obtusifolia and Senna tora with data available.

isolated from Cassia obtusifolia; structure in first source

Structure

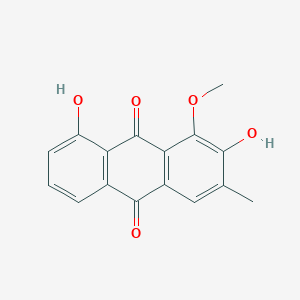

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRXUBDGDSRBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197254 | |

| Record name | Obtusifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-85-0 | |

| Record name | Obtusifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obtusifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Obtusifolin: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusifolin, an anthraquinone derived from the seeds of Senna obtusifolia (syn. Cassia obtusifolia), has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides an in-depth technical overview of the molecular mechanisms underpinning these effects. The primary mechanism of action involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, this compound attenuates inflammation by suppressing the activation of the NLRP3 inflammasome and by exerting robust antioxidant effects through the modulation of the Nrf2/HO-1 pathway. This guide synthesizes the current scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to support further research and drug development efforts.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key nodes in the inflammatory cascade. The core mechanisms include the disruption of pro-inflammatory signaling pathways, inhibition of inflammasome activation, and reduction of oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound effectively disrupts this pathway at multiple levels. In unstimulated cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit the phosphorylation of key upstream and downstream components of this pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB.[1][2] This prevents the degradation of IκBα and blocks the nuclear translocation of p65, thereby suppressing the expression of NF-κB-dependent genes, such as those encoding for COX-2, iNOS, MMPs, and various pro-inflammatory cytokines.[1][3][4]

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical mediators of inflammation. They regulate the synthesis of inflammatory cytokines and enzymes at both the transcriptional and post-transcriptional levels. This compound has been shown to suppress the activation of the MAPK pathway by decreasing the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS. This inhibition contributes to the overall reduction in the expression of inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.

References

- 1. This compound isolated from the seeds of Cassia obtusifolia regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Obtusifolin: An In-Depth Technical Guide on the Anthraquinone from Cassia obtusifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusifolin, a prominent anthraquinone derived from the seeds of Cassia obtusifolia (L.), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its extraction, purification, and biological properties. It details the compound's modulatory effects on key signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1, which are central to its anti-inflammatory and potential anti-cancer activities. This document synthesizes quantitative data on its bioactivity and pharmacokinetics, presents detailed experimental protocols for its study, and includes visual diagrams of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Cassia obtusifolia, also known as Senna obtusifolia, is a plant rich in various bioactive compounds, with anthraquinones being a major class of constituents. Among these, this compound stands out for its potential therapeutic applications.[1][2][3] This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed exploration of this compound's chemical nature, biological functions, and the methodologies to investigate them.

Physicochemical Properties and Extraction

This compound (1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone) is an anthraquinone with a distinct chemical structure that contributes to its biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₅ | [4] |

| Molecular Weight | 284.26 g/mol | [4] |

| Appearance | Yellow needles | |

| Melting Point | 235-236 °C |

Extraction and Purification Protocol

A robust method for the extraction and purification of this compound from Cassia obtusifolia seeds is crucial for obtaining high-purity material for research. The following protocol is a synthesized methodology based on established techniques such as solvent extraction, column chromatography, and high-speed counter-current chromatography (HSCCC).

Experimental Workflow: Extraction and Purification of this compound

Caption: Workflow for this compound Extraction and Purification.

Detailed Protocol:

-

Preparation of Plant Material: Dry the seeds of Cassia obtusifolia and grind them into a coarse powder.

-

Ethanol Extraction:

-

Reflux the powdered seeds with 8-10 volumes of 80% ethanol for 2-3 hours.

-

Filter the mixture and repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in distilled water and apply it to a pre-treated D101 macroporous resin column.

-

Wash the column with distilled water to remove polar impurities.

-

Elute the anthraquinone-rich fraction with 70% ethanol.

-

Concentrate the eluate to obtain the enriched fraction.

-

-

Silica Gel Column Chromatography:

-

Subject the enriched fraction to silica gel column chromatography.

-

Use a gradient elution system, such as chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound.

-

-

Crystallization:

-

Crystallize the combined fractions from a suitable solvent (e.g., methanol) to obtain pure this compound.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Further Purification):

-

For higher purity, HSCCC can be employed. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be used for separation.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on related anthraquinones and preliminary data suggest potential cytotoxic effects. For instance, obtusifoliol, a structurally related compound, has an IC50 of 29.33 ± 1.52 µM against the MCF-7 breast cancer cell line. Further research is required to determine the specific IC50 values of this compound against various cancer cell lines.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Obtusifoliol | MCF-7 (Breast) | 29.33 ± 1.52 | |

| This compound | A549 (Lung) | Data not available | |

| This compound | HCT116 (Colon) | Data not available | |

| This compound | HepG2 (Liver) | Data not available |

Modulation of Other Signaling Pathways

-

MAPK Pathway: this compound has been shown to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, contributing to its anti-inflammatory and potential anti-cancer effects.

Signaling Pathway: this compound's Modulation of the MAPK Pathway

Caption: this compound inhibits the phosphorylation of MAPK proteins.

-

Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Signaling Pathway: this compound's Activation of the Nrf2/HO-1 Pathway

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. A study in rats provided the following key parameters after intragastric administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (1.3 mg/kg, intragastric)

| Parameter | Value |

| Cmax (ng/mL) | 152.5 ± 62.3 |

| Tmax (h) | 0.39 ± 0.17 |

| AUC₀-t (ng·h/mL) | 491.8 ± 256.7 |

| AUC₀-∞ (ng·h/mL) | 501.7 ± 256.7 |

| t₁/₂ (h) | 3.1 ± 0.7 |

Quantitative Bioactivity Data

This compound has been shown to inhibit various enzymes, with its effects on Cytochrome P450 (CYP) enzymes being particularly notable.

Table 4: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| CYP1A2 | Competitive | 0.031 | <0.57 | |

| CYP3A4 | Non-competitive | 8.82 | 17.1 ± 0.25 | |

| CYP2C9 | Competitive | 5.54 | 10.8 ± 0.13 | |

| CYP2E1 | Competitive | 7.79 | 15.5 ± 0.16 |

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the investigation of this compound's effect on the phosphorylation of NF-κB pathway proteins.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages, chondrocytes) and pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS, IL-1β) for a specified time (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This compound, an anthraquinone from Cassia obtusifolia, presents a compelling profile as a bioactive compound with significant anti-inflammatory and potential anti-cancer properties. Its mechanisms of action, primarily involving the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, offer multiple avenues for therapeutic intervention. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on its extraction, biological activities, and analytical methodologies. Further research, particularly in elucidating its anti-cancer efficacy across a broader range of cell lines and in preclinical models, is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

Obtusifolin: A Novel Anthraquinone with Therapeutic Potential in Osteoarthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a prevalent, age-related degenerative joint disease characterized by cartilage degradation, inflammation, and subsequent loss of joint function.[1][2] Current therapeutic strategies primarily focus on symptomatic relief and lack disease-modifying capabilities.[3][4] This document outlines the therapeutic potential of Obtusifolin, an anthraquinone derived from the seeds of Senna obtusifolia, as a novel agent for the management of OA.[1] In vitro and in vivo studies have demonstrated that this compound mitigates cartilage destruction by targeting key inflammatory and catabolic pathways. The primary mechanism of action involves the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammation and cartilage degradation in OA. This guide provides a comprehensive overview of the preclinical evidence, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The pathogenesis of osteoarthritis is strongly linked to pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), which activate destructive intracellular signaling cascades in chondrocytes. The NF-κB pathway is a central mediator in this process, responsible for the transcription of genes encoding catabolic enzymes like matrix metalloproteinases (MMPs) and inflammatory mediators like cyclooxygenase 2 (COX2).

This compound exerts its chondroprotective effects by intervening in this pathway. Evidence suggests that this compound inhibits the IL-1β-induced phosphorylation of p65, a key subunit of the NF-κB complex. By preventing p65 phosphorylation, this compound blocks its activation and subsequent translocation to the nucleus, thereby downregulating the expression of its target genes, including Mmp3, Mmp13, and Cox2. This targeted inhibition leads to a reduction in cartilage-degrading enzyme activity and a decrease in inflammatory prostaglandin E2 (PGE2) production, ultimately preserving the cartilage matrix.

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway.

In Vitro Efficacy in Chondrocytes

Studies utilizing primary mouse chondrocytes stimulated with IL-1β (1 ng/mL) demonstrate this compound's potent anti-inflammatory and anti-catabolic effects in a dose-dependent manner.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound on key OA markers compared to the inflammatory stimulus (IL-1β) and a positive control (Celecoxib, 50 µM).

| Treatment | Mmp3 Expression | Mmp13 Expression | Cox2 Expression |

| Control | Baseline | Baseline | Baseline |

| IL-1β (1 ng/mL) | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ |

| IL-1β + this compound (10 µM) | ↓ | ↓ | ↓ |

| IL-1β + this compound (50 µM) | ↓↓ | ↓↓ | ↓↓ |

| IL-1β + this compound (100 µM) | ↓↓↓ | ↓↓↓ | ↓↓↓ |

| IL-1β + Celecoxib (50 µM) | ↓↓↓ | ↓↓↓ | ↓↓↓ |

| Table 1: Effect of this compound on the expression of catabolic genes in IL-1β-stimulated chondrocytes. Arrows indicate the relative change from the IL-1β-treated group. Data derived from PCR and Western Blot analysis. |

| Treatment | Collagenase Activity | PGE2 Level |

| Control | Baseline | Baseline |

| IL-1β (1 ng/mL) | ↑↑↑↑ | ↑↑↑↑ |

| IL-1β + this compound (10 µM) | ↓ | ↓ |

| IL-1β + this compound (50 µM) | ↓↓ | ↓↓ |

| IL-1β + this compound (100 µM) | ↓↓↓ | ↓↓↓ |

| IL-1β + Celecoxib (50 µM) | ↓↓↓ | ↓↓↓ |

| Table 2: Effect of this compound on collagenase activity and PGE2 production. Arrows indicate the relative change from the IL-1β-treated group. |

Key Experimental Protocols

Caption: Workflow for in vitro evaluation of this compound in chondrocytes.

-

Cell Culture and Treatment: Primary chondrocytes were isolated from mouse cartilage and incubated at 37°C with 5% CO2. After four days, cells were co-treated with IL-1β (1 ng/mL) and varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours. For signaling pathway analysis, chondrocytes were pretreated with this compound for 24 hours before a 10-minute stimulation with IL-1β.

-

Cytotoxicity Assay: Cell viability was assessed using the lactate dehydrogenase (LDH) assay. This compound did not exhibit cytotoxicity at the tested concentrations.

-

Gene and Protein Expression Analysis: mRNA levels of Mmp3, Mmp13, and Cox2 were quantified using RT-PCR and qRT-PCR. Protein levels were determined by Western blotting, with Erk serving as a loading control.

-

Collagenase Activity and PGE2 Measurement: Total collagenase activity in the cell culture supernatant was measured using a specific assay kit. The concentration of PGE2 was quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Efficacy in a Surgical OA Model

The therapeutic efficacy of this compound was validated in a surgically induced Destabilization of the Medial Meniscus (DMM) mouse model of OA, which mimics post-traumatic osteoarthritis.

Quantitative Data

Oral administration of this compound for six weeks resulted in a dose-dependent protection against cartilage degradation and other structural changes associated with OA.

| Treatment Group | OARSI Grade | Osteophyte Formation | Subchondral Bone Thickness |

| Sham Operation | Minimal (Grade ~0-1) | Minimal | Normal |

| DMM + Vehicle (PBS) | Severe (Grade ~4-5) | Significant | Increased |

| DMM + this compound (10 mg/kg) | Moderate (↓) | Moderate (↓) | Moderately Increased (↓) |

| DMM + this compound (50 mg/kg) | Mild-Moderate (↓↓) | Mild (↓↓) | Slightly Increased (↓↓) |

| DMM + this compound (100 mg/kg) | Mild (↓↓↓) | Minimal (↓↓↓) | Near Normal (↓↓↓) |

| Table 3: Histological scoring of OA progression in the DMM mouse model following oral this compound treatment. Arrows indicate the degree of reduction in pathology compared to the DMM + Vehicle group. |

Key Experimental Protocols

Caption: Workflow for in vivo evaluation of this compound in a DMM mouse model.

-

Animal Model: Osteoarthritis was induced in C57BL/6 mice via Destabilization of the Medial Meniscus (DMM) surgery in one knee, with the contralateral knee serving as a control.

-

Drug Administration: Four weeks post-surgery, mice were treated daily for six weeks with oral gavage of either a vehicle control (PBS) or this compound at doses of 10, 50, and 100 mg/kg.

-

Histological Analysis: After the treatment period, the mice were euthanized, and the knee joints were harvested, sectioned, and stained with Safranin O to visualize cartilage proteoglycans.

-

Pathology Scoring: The severity of cartilage degradation was quantified using the Osteoarthritis Research Society International (OARSI) grading system. Osteophyte size and subchondral bone plate thickness were also measured to assess overall joint pathology.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a disease-modifying agent for osteoarthritis. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, effectively reduces the expression of key catabolic and inflammatory mediators, leading to the preservation of cartilage integrity in both in vitro and in vivo models.

Future research should focus on pharmacokinetic and toxicological profiling to establish a safe and effective dosing regimen for human studies. Further investigation into its effects on other relevant signaling pathways, such as MAPK or PI3K/AKT, could provide a more complete understanding of its chondroprotective properties. The development of this compound or its derivatives presents a promising avenue for a novel therapeutic intervention to halt the progression of osteoarthritis.

References

- 1. This compound, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Antiosteoarthritic Mechanism of Action of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Obtusifolin: A Technical Guide for Researchers

Introduction

Obtusifolin, an anthraquinone derived from the seeds of Cassia obtusifolia, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel neuroprotective agents.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Parameter | Cell Line | Treatment/Model | Compound | Concentration/Dose | Effect | Reference |

| IC₅₀ | - | Acetylcholinesterase Inhibition | This compound | 18.5 µM | Inhibition of acetylcholinesterase activity | [1] |

| IC₅₀ | - | Acetylcholinesterase Inhibition | Gluco-obtusifolin | 37.2 µM | Inhibition of acetylcholinesterase activity | [1] |

| IC₅₀ | CHO cells | Vasopressin V₁A Receptor Antagonism | Aurantio-obtusin | 67.70 ± 2.41 µM | Antagonist effect on V₁A receptor | [2] |

| Inhibition | BV2 microglia | LPS-induced Nitric Oxide (NO) Production | This compound | Not specified | Suppression of NO production | [3][4] |

| Inhibition | BV2 microglia | LPS-induced IL-6 Secretion | This compound | Not specified | Suppression of IL-6 secretion | |

| Inhibition | BV2 microglia | LPS-induced TNF-α Secretion | This compound | Not specified | Suppression of TNF-α secretion | |

| Inhibition | RAW264.7 macrophages | LPS-induced iNOS mRNA Expression | Aurantio-obtusin | 50 µM | 92.02% inhibition | |

| Inhibition | RAW264.7 macrophages | LPS-induced COX-2 mRNA Expression | Aurantio-obtusin | 50 µM | 76.95% inhibition | |

| Inhibition | RAW264.7 macrophages | LPS-induced IL-6 mRNA Expression | Aurantio-obtusin | 50 µM | 56.41% inhibition | |

| Inhibition | RAW264.7 macrophages | LPS-induced TNF-α mRNA Expression | Aurantio-obtusin | 50 µM | 54.54% inhibition |

Table 2: In Vivo Efficacy of this compound and Related Compounds

| Animal Model | Treatment/Model | Compound | Dose | Effect | Reference |

| Mice | Scopolamine-induced memory impairment (Passive avoidance test) | This compound | 0.25, 0.5, 1, and 2 mg/kg, p.o. | Significant reversal of cognitive impairments | |

| Mice | Scopolamine-induced memory impairment (Morris water maze) | This compound | 0.5 mg/kg, p.o. | Improved escape latencies and swimming times in the target quadrant | |

| Mice | Transient forebrain ischemia (BCCAO) | Aurantio-obtusin | 10 mg/kg, p.o. | Significant reduction in the severity of neuronal damage in mCA1, dCA1, and cortex regions | |

| Mice | Cisplatin-induced hepatonephrotoxicity | This compound | 0.5 and 1 mg/kg, i.p. | Increased Nrf2 protein expression (1.2 to 1.7-fold) and Bcl-2 levels (1.3 to 1.8-fold); Reduced Bax (0.7 to 0.8-fold) and caspase-3 (0.7-fold) levels |

Table 3: Predicted Blood-Brain Barrier Permeability of Aurantio-obtusin

| Parameter | Prediction Tool | Value | Predicted Outcome | Reference |

| Log Po/w | Not specified | 2.53 | Suitable for CNS delivery | |

| [Brain]/[Blood] Ratio | Not specified | 0.48% | Moderate absorption by the CNS | |

| Caco-2 Permeability | Not specified | 19.17 nm/s | Medium permeability |

Note: Direct experimental data on the blood-brain barrier permeability of this compound is currently unavailable in the reviewed literature. The data presented is for the related compound, aurantio-obtusin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.

In Vitro Anti-Neuroinflammatory Activity in BV2 Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-treated with various non-cytotoxic concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After treatment, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Cells are lysed using RIPA buffer, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, Nrf2, HO-1, NLRP3, ASC, Caspase-1).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

In Vivo Neuroprotective Efficacy in a Scopolamine-Induced Memory Impairment Model

-

Animals: Male ICR mice or a similar strain are used.

-

Treatment: this compound is administered orally (p.o.) at various doses for a specified period.

-

Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce memory impairment.

-

Morris Water Maze Test:

-

The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged beneath the water surface in one quadrant.

-

Acquisition Phase: Mice are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

-

In Vivo Neuroprotection in a Transient Forebrain Ischemia Model

-

Animals: C57BL/6 mice are commonly used.

-

Induction of Ischemia: Transient global cerebral ischemia is induced by bilateral common carotid artery occlusion (BCCAO) for a specific duration (e.g., 20 minutes), followed by reperfusion.

-

Treatment: Aurantio-obtusin (a related compound) has been administered orally (p.o.) at a dose of 10 mg/kg.

-

Behavioral Assessment (Passive Avoidance Test):

-

The apparatus consists of a light and a dark compartment connected by a door.

-

Training Trial: The mouse is placed in the light compartment, and when it enters the dark compartment, it receives a mild foot shock.

-

Test Trial: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.

-

-

Histological Analysis (Nissl Staining):

-

At the end of the experiment, brains are collected, fixed, and sectioned.

-

Brain sections are stained with Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.

-

The number of viable neurons in specific brain regions, such as the hippocampal CA1 area, is counted to assess the extent of neuronal damage.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

Diagram 1: this compound's Inhibition of Neuroinflammation via MAPK/NF-κB Pathway

Caption: this compound inhibits LPS-induced neuroinflammation.

Diagram 2: this compound's Modulation of the Nrf2/HO-1 Antioxidant Pathway

Caption: this compound promotes neuroprotection via the Nrf2/HO-1 pathway.

Diagram 3: this compound's Inhibition of the NLRP3 Inflammasome

Caption: this compound inhibits NLRP3 inflammasome activation.

Diagram 4: Experimental Workflow for In Vitro Neuroprotection Studies

Caption: Workflow for in vitro neuroprotection assessment.

This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the attenuation of neuroinflammation, reduction of oxidative stress, and modulation of key signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for neurodegenerative diseases. Future studies should focus on obtaining direct experimental evidence of its blood-brain barrier permeability and further elucidating the intricate molecular interactions underlying its neuroprotective effects in more complex disease models.

References

Obtusifolin: A Potent Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Obtusifolin, an anthraquinone derived from the seeds of Cassia obtusifolia, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. A substantial body of evidence indicates that a primary mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the role of this compound in the NF-κB signaling cascade, presenting quantitative data on its inhibitory effects, detailed experimental protocols for studying its mechanism of action, and visual representations of the signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction to this compound and the NF-κB Signaling Pathway

This compound (2,8-dihydroxy-1-methoxy-3-methyl-9,10-anthracenedione; CAS Number: 477-85-0) is a naturally occurring anthraquinone that has been shown to possess anti-inflammatory, anti-arthritic, and anti-cancer properties.[1] Its therapeutic potential is largely attributed to its interaction with key inflammatory signaling pathways.

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by various pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[1][2]

This compound has been demonstrated to intervene at multiple critical points within this pathway, effectively dampening the inflammatory cascade.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-targeted mechanism. Studies have shown that this compound can:

-

Inhibit IKK Activation: this compound has been observed to inhibit the phosphorylation and activation of the IKK complex, a crucial upstream event in the canonical NF-κB pathway.

-

Prevent IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound consequently prevents the phosphorylation and subsequent degradation of IκBα. This is a critical step, as it keeps NF-κB sequestered in the cytoplasm.

-

Block NF-κB p65 Nuclear Translocation: As a result of IκBα remaining intact, the nuclear translocation of the transcriptionally active p65 subunit of NF-κB is significantly inhibited by this compound.

The culmination of these actions is the suppression of NF-κB-mediated gene transcription.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition by this compound.

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and p65 nuclear translocation.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of NF-κB Signaling and Inflammatory Markers by this compound

| Cell Type | Stimulus | Target Measured | This compound Concentration | Observed Effect | Reference(s) |

| Mouse Chondrocytes | IL-1β (1 ng/mL) | Phosphorylated p65 (p-p65) | 25, 50, 100 µM | Dose-dependent decrease in p-p65 levels. | |

| NCI-H292 (Airway) | PMA | IKK Phosphorylation | Not specified | Inhibition of PMA-induced IKK phosphorylation. | |

| NCI-H292 (Airway) | PMA | IκBα Degradation | Not specified | Inhibition of PMA-induced IκBα degradation. | |

| NCI-H292 (Airway) | PMA | p65 Nuclear Translocation | Not specified | Inhibition of PMA-induced p65 nuclear translocation. | |

| Mouse Chondrocytes | IL-1β (1 ng/mL) | MMP-3, MMP-13, COX-2 mRNA | 25, 50, 100 µM | Dose-dependent reduction in mRNA expression. | |

| Mouse Chondrocytes | IL-1β (1 ng/mL) | MMP-3, MMP-13, COX-2 Protein | 25, 50, 100 µM | Dose-dependent decrease in protein expression. | |

| NCI-H292 (Airway) | EGF, PMA, TNF-α | MUC5AC Gene Expression & Protein | Not specified | Inhibition of induced MUC5AC expression and production. | |

| BV2 Microglial Cells | LPS | iNOS, COX-2 expression | Not specified | Decreased expression of iNOS and COX-2. | |

| BV2 Microglial Cells | LPS | NO production | Not specified | Suppressed production of nitric oxide. |

Table 2: In Vivo Effects of this compound in a Mouse Model of Osteoarthritis

| Animal Model | Treatment | Duration | Outcome Measure | Result | Reference(s) |

| Destabilization of the medial meniscus (DMM) | This compound (10, 50, 100 mg/kg, oral) | 6 weeks | Cartilage Destruction (OARSI score) | Dose-dependent reduction in cartilage damage. | |

| DMM | This compound (10, 50, 100 mg/kg, oral) | 6 weeks | Subchondral bone thickness | Dose-dependent decrease in thickness. | |

| DMM | This compound (10, 50, 100 mg/kg, oral) | 6 weeks | Osteophyte formation | Dose-dependent decrease in osteophyte formation. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in the NF-κB signaling pathway. These protocols are synthesized from published research and standard laboratory practices.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on the NF-κB pathway.

Caption: A generalized workflow for studying this compound's effects on the NF-κB pathway.

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentrations of this compound for subsequent experiments.

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., primary chondrocytes, NCI-H292)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Western Blotting for NF-κB Pathway Proteins

Objective: To quantify the levels of total and phosphorylated NF-κB signaling proteins.

Materials:

-

6-well cell culture plates

-

Cells of interest

-

This compound and stimulus (e.g., IL-1β)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., 1 ng/mL IL-1β for 10-30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on glass coverslips in 24-well plates

-

This compound and stimulus (e.g., PMA)

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 10% goat serum in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Protocol:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat with this compound, followed by stimulation (e.g., with PMA for 30 minutes).

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 10% goat serum for 1 hour.

-

Incubate with anti-p65 primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Capture images using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of NF-κB target genes.

Materials:

-

Cells treated as described for Western blotting

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (e.g., for MMP-3, MMP-13, COX-2, and a housekeeping gene like GAPDH)

-

Real-time PCR system

Protocol:

-

Extract total RNA from treated cells using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers.

-

Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a promising natural compound that effectively targets the NF-κB signaling pathway, a central regulator of inflammation. Its ability to inhibit IKK activation, prevent IκBα degradation, and block the nuclear translocation of p65 provides a strong mechanistic basis for its observed anti-inflammatory and chondroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of NF-κB-driven pathologies. Future research should focus on elucidating the direct molecular targets of this compound within the IKK complex and optimizing its delivery and efficacy in preclinical and clinical settings.

References

- 1. This compound isolated from the seeds of Cassia obtusifolia regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

Obtusifolin: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusifolin, an anthraquinone derived from the seeds of Cassia obtusifolia, has emerged as a promising natural compound with a wide spectrum of biological activities and pharmacological properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound (1,3,8-trihydroxy-2,7-dimethylanthracene-9,10-dione) is a naturally occurring anthraquinone that has been traditionally used in herbal medicine.[1] Modern scientific investigation has begun to validate and explore its therapeutic potential, revealing a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective activities.[1][2][3][4] This guide will delve into the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to facilitate a deeper understanding and further research.

Biological Activities and Pharmacological Properties

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various experimental models. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By suppressing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and various inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects of this compound

| Model System | Treatment | Target | Efficacy | Reference |

| Interleukin-1β (IL-1β)-treated mouse chondrocytes | This compound | Mmp3, Mmp13, Cox2 expression | Dose-dependent inhibition | |

| IL-1β-treated mouse chondrocytes | This compound | Collagenase activity and PGE2 level | Significant decrease | |

| Lipopolysaccharide (LPS)-induced RAW264.7 cells | Aurantio-obtusin | NO, PGE2, COX-2, TNF-α, IL-6 production | Significant decrease (p < 0.01) | |

| LPS-challenged rat model of acute lung injury | This compound | Inflammatory cell counts and markers | Effective reversal of alterations | |

| Cisplatin-induced hepatonephrotoxicity in mice | This compound (0.5 and 1 mg/kg, i.p.) | NF-κB activity and TNF-α levels | Suppression in liver and kidneys |

Antioxidant Activity

This compound exhibits potent antioxidant properties by modulating oxidative stress. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

Quantitative Data on Antioxidant Effects of this compound

| Model System | Treatment | Biomarker | Effect | Reference |

| High-fat diet-induced hyperlipidemic rats | This compound | Serum SOD and nitric oxide | Increased | |

| High-fat diet-induced hyperlipidemic rats | This compound | Serum MDA | Reduced | |

| Cisplatin-induced hepatonephrotoxicity in mice | This compound (0.5 and 1 mg/kg, i.p.) | Liver and kidney MDA levels | Decreased by ~31% and ~25% respectively | |

| Cisplatin-induced hepatonephrotoxicity in mice | This compound (0.5 and 1 mg/kg, i.p.) | Liver and kidney GSH, SOD, and CAT levels | Enhanced by 50-36%, 80-70%, and 95-55% respectively |

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting cancer cell proliferation and metastasis. It has been found to suppress bone resorption mediated by phthalate esters, suggesting a role as a novel agent against breast cancer bone metastasis. Furthermore, this compound has been identified as a potent and selective inhibitor of CYP1A2, an enzyme involved in the activation of procarcinogens, highlighting its chemopreventive potential.

Quantitative Data on Anticancer Effects of this compound

| Model System | Target | IC50 / Ki Value | Reference |

| Microsomal CYP1A2 activity | CYP1A2 | IC50: 0.19 µM | |

| CYP1A1-mediated EROD activity | CYP1A1 | IC50: 0.39 µM | |

| CYP1A2-mediated EROD activity | CYP1A2 | IC50: 0.57 µM | |

| CYP1A2-mediated POD activity | CYP1A2 | Ki: 0.0075 µM (for α-naphthoflavone, a known inhibitor, for validation) |

Neuroprotective Activity

The neuroprotective effects of this compound have been demonstrated in models of cognitive impairment and neuroinflammation. It has been shown to attenuate memory impairment, with its beneficial effects partly mediated by the enhancement of cholinergic signaling through the inhibition of acetylcholinesterase.

Quantitative Data on Neuroprotective Effects of this compound

| Assay | Compound | IC50 Value | Reference |

| In vitro acetylcholinesterase inhibition | This compound | 18.5 µM | |

| In vitro acetylcholinesterase inhibition | Gluco-obtusifolin | 37.2 µM |

Hepatoprotective Activity

This compound has been shown to protect the liver from chemically induced damage. In a model of cisplatin-induced hepatotoxicity, this compound administration mitigated liver damage by reducing oxidative stress, inflammation, and apoptosis. This protective effect is mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway.

Quantitative Data on Hepatoprotective Effects of this compound

| Model System | Treatment | Biomarker | Reduction | Reference |

| Cisplatin-induced hepatotoxicity in mice | This compound (0.5 and 1 mg/kg, i.p.) | AST levels | ~14% | |

| Cisplatin-induced hepatotoxicity in mice | This compound (0.5 and 1 mg/kg, i.p.) | ALT levels | ~11% | |

| Cisplatin-induced hepatotoxicity in mice | This compound (0.5 and 1 mg/kg, i.p.) | ALP levels | ~9% |

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like IL-1β or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB nuclear translocation and the expression of downstream targets like COX-2, MMPs, TNF-α, and IL-6.

Nrf2/HO-1 Signaling Pathway in Oxidative Stress

This compound's antioxidant effects are mediated through the activation of the Nrf2/HO-1 pathway. Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and CAT. This compound promotes the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system and protecting against oxidative damage.

Experimental Protocols

In Vivo Model of Cisplatin-Induced Hepatonephrotoxicity

-

Animal Model: Male BALB/c mice (4-6 weeks old, weighing 25 ± 5 g).

-

Acclimatization: Mice are housed in a standard environment (21 ± 3 °C, 55-60% humidity, 12-h light/dark cycle) with access to standard rodent chow and water ad libitum.

-

Experimental Groups:

-

Control group: Received 0.1 ml of physiological saline intraperitoneally (i.p.) for 10 days.

-

DMSO group: Administered 0.1 ml of 1% DMSO i.p. for 10 days.

-

Cisplatin (CIS) group: Received a single dose of 20 mg/kg CIS i.p. on day 7.

-

This compound (OBS) group: Treated with 1 mg/kg OBS dissolved in DMSO, administered i.p. for 10 consecutive days.

-

Combination groups: Administered 0.5 and 1 mg/kg OBS i.p. for 10 days, with a single dose of 20 mg/kg CIS given 1 h after OBS administration on day 7.

-

-

Outcome Measures:

-

Biochemical Analysis: Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine are measured.

-

Oxidative Stress Markers: Liver and kidney tissue levels of malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) are determined.

-

Gene and Protein Expression: mRNA and protein levels of Nrf2, HO-1, NF-κB, TNF-α, Bax, Bcl-2, and Caspase-3 in liver and kidney tissues are analyzed by qRT-PCR and Western blotting.

-

Histopathology: Liver and kidney tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

-

In Vitro Model of Osteoarthritis

-

Cell Culture: Primary mouse chondrocytes are isolated and cultured.

-

Treatment:

-

Chondrocytes are pre-treated with different concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Inflammation is induced by treating the cells with interleukin-1β (IL-1β) (e.g., 1 ng/mL) for 24 hours.

-

-

Outcome Measures:

-

Gene Expression: mRNA levels of Mmp3, Mmp13, and Cox2 are measured by reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Protein levels of COX-2 and phosphorylated forms of NF-κB pathway proteins (e.g., p-p65) are determined by Western blotting.

-

Enzyme Activity: Collagenase activity in the conditioned media is quantified using a commercial assay kit.

-

Prostaglandin E2 (PGE2) Levels: The concentration of PGE2 in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).

-

Cell Viability: The cytotoxicity of this compound is assessed using a lactate dehydrogenase (LDH) assay.

-

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1, provide a strong scientific basis for its further development as a therapeutic agent for a variety of diseases, including inflammatory disorders, cancer, neurodegenerative diseases, and liver conditions. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research aimed at fully elucidating the pharmacological profile of this compound and translating these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound improves cisplatin-induced hepatonephrotoxicity via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent and Selective Inhibition of CYP1A2 Enzyme by this compound and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Obtusifolin in Acute Lung Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased pulmonary vascular permeability, edema, and hypoxemia. Despite advances in supportive care, the mortality rate for ARDS remains high, and there is a pressing need for effective pharmacological therapies. Obtusifolin, an anthraquinone isolated from the seeds of Cassia obtusifolia, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the research on this compound for ALI, focusing on its mechanisms of action, experimental protocols, and quantitative data to support further investigation and drug development.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its protective effects in ALI through the modulation of key inflammatory and oxidative stress signaling pathways. The primary mechanisms identified in preclinical studies include the inhibition of the NF-κB pathway, modulation of the MAPK signaling cascade, and suppression of the NLRP3 inflammasome.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In the context of ALI, activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Research has shown that this compound can effectively suppress the activation of the NF-κB pathway.[1][2] It has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2] This prevents the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.[2]

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Obtusifolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of obtusifolin, an anthraquinone derived from the seeds of Senna obtusifolia (L.) H.S.Irwin & Barneby. This document synthesizes current research on this compound's biological activities, focusing on its anti-inflammatory and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Core Biological Activities and Structure-Activity Relationships

This compound (2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione) has demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. Its planar aromatic structure is a key determinant of its biological interactions.

Inhibition of Cytochrome P450 (CYP) Enzymes

This compound is a potent and selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibitory activity is crucial for understanding potential drug-drug interactions and its chemopreventive effects, as CYP enzymes are involved in the activation of procarcinogens.[1][2]

The potent inhibition of CYP1A2 by this compound is attributed to a combination of hydrophobic interactions and hydrogen bonding within the enzyme's active site.[1] While comprehensive SAR studies on a wide range of this compound derivatives are limited, research on anthraquinones suggests that the position and number of hydroxyl groups are critical for their inhibitory effects on CYP enzymes.[3][4] For instance, hydroxyl groups at the C1 or C4 positions of the anthraquinone core have been shown to be important for the suppression of aryl hydrocarbon receptor (AhR) DNA-binding activity, which is related to CYP1A induction.

Table 1: Inhibitory Activity of this compound against Cytochrome P450 Isoforms

| CYP Isoform | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| CYP1A2 | Phenacetin | 0.19 | 0.031 - 0.11 | Competitive | |

| CYP2C8 | Amodiaquine | 31.4 | - | Weak Inhibition | |

| CYP2C9 | Diclofenac | 10.8 ± 0.13 | 5.54 | Competitive | |

| CYP2E1 | Chlorzoxazone | 15.5 ± 0.16 | 7.79 | Competitive | |

| CYP3A4 | Testosterone | 17.1 ± 0.25 | 8.82 | Non-competitive | |

| CYP2A6 | Coumarin | > 50 | - | Negligible | |

| CYP2B6 | Bupropion | > 50 | - | Negligible | |

| CYP2C19 | (S)-mephenytoin | > 50 | - | Negligible | |

| CYP2D6 | Dextromethorphan | > 50 | - | Negligible |

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.

In models of osteoarthritis, this compound has been shown to inhibit the expression of matrix metalloproteinases (Mmp3, Mmp13) and cyclooxygenase 2 (Cox2). This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Furthermore, this compound can activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby reducing inflammation and apoptosis.

Table 2: Anti-inflammatory Effects of this compound in IL-1β-Treated Chondrocytes

| Inflammatory Marker | Effect of this compound | Reference |

| Mmp3 Expression | Dose-dependent reduction | |

| Mmp13 Expression | Dose-dependent reduction | |

| Cox2 Expression | Dose-dependent reduction | |

| PGE2 Level | Dose-dependent reduction | |

| Collagenase Activity | Dose-dependent reduction | |

| p-p65 (NF-κB) | Inhibition of phosphorylation |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Figure 2: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivities of this compound.

Cytochrome P450 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound on various CYP isoforms using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

CYP isoform-specific probe substrates (see Table 1)

-

This compound stock solution (in DMSO or methanol)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing potassium phosphate buffer, HLMs (e.g., 0.2 mg/mL final concentration), and various concentrations of this compound. Include a vehicle control (without this compound).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Add the CYP-specific probe substrate to the mixture to initiate the enzymatic reaction.

-

Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of the specific metabolite.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of anthraquinones on the suppression of DNA-binding activity of the aryl hydrocarbon receptor induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of anthraquinones as inhibitors of 7-ethoxycoumarin O-deethylase and mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Obtusifolin: A Comprehensive Technical Guide on its Potential as an Anti-Cancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusifolin, an anthraquinone derived from the seeds of Senna obtusifolia (L.) H.S.Irwin & Barneby, is emerging as a compound of significant interest in oncology research. Traditionally recognized for various pharmacological properties, recent studies have illuminated its potential as an anti-cancer agent through multiple mechanisms of action. This technical guide provides an in-depth review of the current scientific literature on this compound's anti-cancer activities, focusing on its molecular targets, modulation of key signaling pathways, and both in vitro and in vivo experimental evidence. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development in this promising area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer drugs, with compounds like paclitaxel and vincristine demonstrating their immense value in clinical practice[1]. This compound is an anthraquinone compound that has been investigated for a range of bioactivities, including anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects[2][3]. More recently, its role in oncology has gained attention, with studies indicating its ability to suppress cancer metastasis, induce apoptosis, and modulate critical cell signaling pathways involved in tumorigenesis[2][3]. This whitepaper consolidates the existing research to provide a technical overview of this compound as a potential anti-cancer therapeutic.

Molecular Mechanisms of Anti-Cancer Activity

This compound exerts its anti-cancer effects by targeting several fundamental signaling pathways that are often dysregulated in cancer. The primary mechanisms identified to date include the inhibition of the NF-κB pathway, modulation of the Nrf2/HO-1 antioxidant response, and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway. In interleukin-1β (IL-1β)-stimulated chondrocytes, a model for studying inflammatory signaling, this compound treatment led to a significant decrease in the phosphorylation of p65, a key subunit of the NF-κB complex. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include inflammatory cytokines and matrix metalloproteinases (MMPs) involved in tissue degradation and metastasis.

Modulation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that upregulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). In a study investigating this compound's protective effects against cisplatin-induced toxicity, this compound administration led to the activation of the Nrf2/HO-1 pathway. This activation helps mitigate oxidative stress, a key contributor to cancer cell survival and resistance to chemotherapy. By reducing reactive oxygen species (ROS), this compound can decrease cellular damage and inflammation, creating a less favorable environment for tumor progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been demonstrated to induce apoptosis through the mitochondrial (intrinsic) pathway. This involves increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, the executioner caspases that dismantle the cell. Studies have confirmed that this compound treatment can suppress apoptosis induced by cellular stressors and alleviate apoptosis in chemotherapy-induced organ damage models.

Experimental Evidence

In Vitro Studies

While specific IC50 values for this compound against a wide panel of cancer cell lines are not extensively documented in the reviewed literature, its mechanisms have been elucidated in various cell-based assays. In human umbilical vein endothelial cells (HUVECs), this compound protected against high-glucose-induced mitochondrial apoptosis. In a model of osteoarthritis, which shares inflammatory pathways with cancer, this compound inhibited the expression of MMP3, MMP13, and COX2 in chondrocytes. Furthermore, extracts from Senna obtusifolia containing this compound have been shown to induce apoptosis and necrosis in U87MG glioblastoma cells.

In Vivo Studies

In vivo evidence for this compound's therapeutic potential comes from a study on cisplatin-induced hepatonephrotoxicity in mice, a common and severe side effect of this chemotherapy agent. Administration of this compound alongside cisplatin provided significant protection to the liver and kidneys.

Table 1: In Vivo Effects of this compound on Cisplatin-Induced Toxicity Markers

| Parameter | Organ | Effect of this compound (1 mg/kg) | Approximate Fold/Percent Change |

| Oxidative Stress | |||

| MDA Levels | Liver | Decreased | ~31% Reduction |

| Kidney | Decreased | ~25% Reduction | |

| GSH Levels | Liver/Kidney | Enhanced | ~36-50% Increase |

| SOD Activity | Liver/Kidney | Enhanced | ~70-80% Increase |

| CAT Activity | Liver/Kidney | Enhanced | ~55-95% Increase |

| Gene/Protein Expression | |||

| Nrf2 | Liver/Kidney | Increased | ~1.2 to 1.7-fold Increase |

| HO-1 | Liver/Kidney | Increased | ~1.4 to 1.6-fold Increase |

| NF-κB | Liver/Kidney | Suppressed | ~0.7-fold of CIS group |

| TNF-α | Liver/Kidney | Suppressed | ~0.6-fold of CIS group |